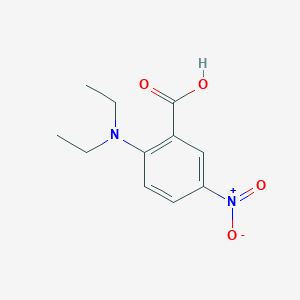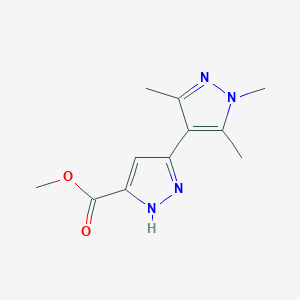
2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves intricate steps that dictate the final structure and potential applications of the compound. For instance, the spontaneous double electrophilic addition reaction and other synthetic methods have been explored in producing structurally complex molecules, showcasing the diverse synthetic approaches available for creating compounds with specific functionalities (Castiñeiras, Gil, & Sevillano, 2000).
Molecular Structure Analysis
The molecular structure of a compound is crucial in determining its chemical behavior and interactions. X-ray diffraction methods are commonly employed to elucidate these structures, providing insights into the compound's conformation and stability mechanisms. The detailed molecular structure analysis helps in understanding the compound's reactivity and potential binding with other molecules (Mironova et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of "2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid" and its derivatives can be explored through various reactions, including halolactonization, hydroxylation, and isomerization. These reactions highlight the compound's versatility and potential in synthetic chemistry, enabling the creation of a wide range of derivatives with distinct properties (Ma, Wu, & Shi, 2004).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are key to understanding the compound's behavior in different environments. These properties influence the compound's application in various fields, from materials science to pharmaceuticals. Research into similar compounds has provided valuable data on their physical characteristics, aiding in the prediction and modification of these properties for specific applications (Lavilla et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability, and degradation pathways, define the potential uses of "this compound". Understanding these properties is crucial for its application in synthesis, catalysis, and as a building block in larger molecular assemblies. Studies on related compounds provide insights into these aspects, contributing to a deeper understanding of the compound's chemistry (Uyanik, Akakura, & Ishihara, 2009).
Wissenschaftliche Forschungsanwendungen
Polymer Science and Material Chemistry
A study by Lavilla et al. (2014) discusses the development of carbohydrate-based poly(butylene terephthalate) (PBT) copolyesters using a cyclic carbohydrate-based diol derived from tartaric acid, demonstrating an innovative approach to creating partially bio-based materials with enhanced thermal properties and hydrolytic degradation rates. This research illustrates the potential of cyclic diols in synthesizing bio-based polymers with desirable mechanical and degradation characteristics, which could be relevant for applications requiring biodegradability and sustainability (Lavilla et al., 2014).
Organic Synthesis and Catalysis
Research by Uyanik et al. (2009) on the use of 2-iodoxybenzenesulfonic acid as a catalyst for the oxidation of alcohols to various carbonyl compounds with oxone highlights the importance of efficient and selective oxidation methods in organic synthesis. This study presents a highly effective method for converting primary and secondary alcohols to aldehydes, ketones, and carboxylic acids, showcasing the potential utility of innovative catalysts in facilitating challenging chemical transformations (Uyanik et al., 2009).
Advanced Material Applications
Martins et al. (2017) explored the synthesis and characterization of hydroxypropyl methylcellulose-based aerogels, presenting their application as adsorbents for wastewater pollutants. This research demonstrates the potential of cellulose derivatives in creating lightweight, stable materials capable of efficiently removing contaminants from water, highlighting the role of polymer chemistry in environmental remediation (Martins et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-6(2)4-7-5-10(3,9(12)13)14-8(7)11/h6-7H,4-5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXZNVBUQDPAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(OC1=O)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40344-07-8 |
Source


|
| Record name | 2-methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)




![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)
![Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2496597.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)

![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B2496602.png)

